molecular formula C20H32O2 B1151759 Sandaracopimaradienediol CAS No. 59219-64-6

Sandaracopimaradienediol

Cat. No.: B1151759
CAS No.: 59219-64-6
M. Wt: 304.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Sandaracopimaradienediol, specifically identified as 8(14),15-sandaracopimaradiene-7α,18-diol, is a bioactive diterpene diol of significant interest in natural product and pharmaceutical research. This compound was isolated from the leaf extracts of the medicinal plant Tetradenia riparia (commonly known as Brazilian myrrh) . Research indicates that this diterpene diol exhibits notable antimicrobial activity, positioning it as a promising candidate for investigations into novel anti-infective agents . The compound is part of a broader class of terpenoids produced by plants in the Lamiaceae family, which are renowned for their diverse chemical structures and multifaceted pharmacological properties, which also include antioxidant, antiproliferative, and antiviral activities . As a specialized natural product, this compound provides researchers with a valuable chemical tool for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and advancing drug discovery efforts. This product is strictly labeled "For Research Use Only" (RUO). RUO products are in vitro materials exclusively tailored for laboratory research applications, such as fundamental scientific investigation, pharmaceutical research for discovering new drug compounds, and the development of new diagnostic assays . They are essential tools for research in controlled laboratory environments but are not intended for use in diagnostic procedures or for any direct medical treatment in humans .

Properties

IUPAC Name

(1R,2S,4aR,4bS,7R,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(15,3)11-9-17(22)20(16,4)13-21/h5,12,15-17,21-22H,1,6-11,13H2,2-4H3/t15-,16+,17-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKJQFODPKTBT-APNJTCTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=C1)CCC3C2(CCC(C3(C)CO)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CO)O)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sandaracopimaradienediol typically involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the diterpene skeleton, followed by specific hydroxylation reactions to introduce the hydroxyl groups. The reaction conditions often require the use of specific enzymes or catalysts to facilitate the cyclization and hydroxylation processes .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Biota orientalis, followed by purification processes. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce the compound through fermentation processes are also being explored .

Chemical Reactions Analysis

Types of Reactions: Sandaracopimaradienediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sandaracopimaradienediol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may inhibit key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Diterpenes

Structural Features

Sandaracopimaradienediol belongs to the pimaradiene diterpene family, which includes derivatives with varying oxidation states and functional groups. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
This compound C₂₀H₃₂O₂ 304.50 Diol (C-18, C-19) Reference compound
Sandaracopimaric acid C₂₀H₃₀O₂ 302.50 Carboxylic acid (C-19) C-19 oxidation to carboxyl instead of hydroxyl
Isopimaric acid C₂₀H₃₀O₂ 302.50 Carboxylic acid (C-19) Isopropyl substitution at C-13
Sandaracopimaradienolal C₂₀H₃₀O₂ 302.50 Aldehyde (C-18) C-18 oxidized to aldehyde instead of hydroxyl
Totarol C₂₀H₃₀O 286.45 Phenolic hydroxyl Aromatic ring system; lacks diol groups

Data derived from

Key Observations:
  • Oxidation State : this compound differs from sandaracopimaric acid and isopimaric acid by retaining hydroxyl groups at C-18 and C-19 instead of a carboxyl group .
GABAₐ Receptor Modulation

This compound was identified as a modulator of GABAₐ receptors in a 2011 study, reducing locomotor activity in mice at 10 µM. In contrast, sandaracopimaric acid and isopimaric acid (tested as a mixture) showed negligible effects, suggesting hydroxyl groups are critical for receptor interaction .

Antifungal Activity

In silico docking studies (2024) identified this compound as a potent inhibitor of Botrytis cinerea pectin methyl esterase (PME), with a binding energy of -8.2 kcal/mol . Comparatively, sandaracopimaric acid exhibited weaker inhibition (-7.1 kcal/mol ), likely due to reduced polarity from the carboxyl group .

Antioxidant and Antiproliferative Effects

A 2024 study on Tetradenia riparia reported this compound’s moderate antioxidant activity (IC₅₀ = 5.46 µg/mL in leaves), outperforming sandaracopimaric acid (IC₅₀ = 5.68 µg/mL) .

Analytical Data Comparison

LC-MS Profiles in Tetradenia riparia (2024):
Compound [M+H]⁺ (m/z) Retention Time (min) Plant Part
This compound 305.2475 3.60 Leaves, Stems
Sandaracopimaric acid 303.2318 1.98 Leaves, Stems

Data from

NMR Signatures:
  • This compound : Distinct δC shifts at C-18 (178.7 ppm, hydroxylated) and C-19 (29.1 ppm) .
  • Sandaracopimaric acid : Carboxyl carbon (C-19) at δC 175.2 ppm .

Research Implications and Gaps

  • Structural-Activity Relationship (SAR) : The diol configuration in this compound enhances both neurological and antifungal activities compared to carboxylated analogs.
  • Knowledge Gaps: Limited in vivo data on pharmacokinetics (e.g., bioavailability, metabolism) and long-term toxicity profiles .

Biological Activity

Sandaracopimaradienediol is a diterpenoid compound derived from various plant sources, notably within the Pinaceae family. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits several biological activities through various mechanisms:

  • Microtubule Stabilization : Similar to other taxanes, it stabilizes microtubules, preventing their depolymerization, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.
  • GABAA Receptor Modulation : Research indicates that this compound may act as a modulator of GABAA receptors, contributing to its anxiolytic effects. It has shown effective binding affinities across different receptor subtypes, with EC50 values ranging from 24.9 ± 6.3 μM to 82.2 ± 46.6 μM .
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may help mitigate oxidative stress-related damage in cells .

Pharmacological Effects

The pharmacological effects of this compound have been investigated in various studies:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition (GI50) values were reported between 20 µg/mL and >204 µg/mL, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Its modulation of GABAA receptors suggests potential applications in treating anxiety disorders and neurodegenerative diseases. Animal studies have indicated a decrease in locomotor activity at certain dosages, hinting at anxiolytic properties .
  • Anti-inflammatory Activity : this compound has also been noted for its anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects on MCF-7 and NCI-H460 cell lines.
    • Findings : Significant growth inhibition was observed with GI50 values ranging from 20 µg/mL to >204 µg/mL. The compound induced apoptosis through microtubule stabilization and modulation of apoptotic pathways .
  • Neuropharmacological Assessment :
    • Objective : To assess the anxiolytic potential in animal models.
    • Findings : Doses of 1 mg/kg and 3 mg/kg resulted in reduced locomotor activity, suggesting anxiolytic-like effects. The study also indicated a dose-dependent relationship with receptor modulation .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerGI50 values between 20 µg/mL and >204 µg/mL
GABAA Receptor ModulationEC50 values from 24.9 ± 6.3 μM to 82.2 ± 46.6 μM
AntioxidantReactive oxygen species inhibition up to 82%
Anti-inflammatorySignificant reduction in inflammatory markers

Q & A

Q. What are the standard spectroscopic techniques for identifying Sandaracopimaradienediol, and how should spectral contradictions be resolved?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) for structural elucidation, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. In cases of spectral contradictions (e.g., unexpected peaks in NMR), cross-validate with X-ray crystallography or computational chemistry tools like DFT-based NMR prediction . For unresolved discrepancies, compare data with structurally analogous diterpenoids and consult literature databases (e.g., SciFinder, Reaxys) to identify potential isomerization or degradation artifacts .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

  • Methodological Answer : Employ sequential extraction (e.g., Soxhlet with hexane/ethyl acetate) followed by chromatographic separation (column chromatography on silica gel, HPLC with C18 columns). Monitor purity via thin-layer chromatography (TLC) and confirm via melting point analysis. For trace quantification, use gas chromatography-mass spectrometry (GC-MS) with internal standards . Note: Optimize solvent polarity based on the compound’s hydrophobicity, referencing similar diterpenoid isolation workflows .

Q. How can researchers establish baseline bioactivity profiles for this compound?

  • Methodological Answer : Conduct preliminary in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) with appropriate controls (positive: tetracycline/doxorubicin; negative: DMSO solvent). Use concentrations ranging from 1–100 µM. For anti-inflammatory activity, measure COX-2 inhibition via ELISA. Always replicate experiments (n ≥ 3) and apply ANOVA for statistical significance .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data in this compound’s reported bioactivity?

  • Methodological Answer : Perform systematic meta-analysis of existing studies to identify variables (e.g., cell lines, assay protocols). Replicate conflicting experiments under standardized conditions (e.g., identical cell passage numbers, incubation times). Use orthogonal assays (e.g., apoptosis vs. necrosis markers in cytotoxicity studies) to validate mechanisms. Publish negative results to reduce publication bias .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Apply asymmetric catalysis (e.g., Jacobsen’s epoxidation, Shi epoxidation) or chiral auxiliary-mediated synthesis. Characterize enantiomeric excess via chiral HPLC or polarimetry. For stereochemical confirmation, use vibrational circular dichroism (VCD) or X-ray crystallography. Compare synthetic yields and optical purity with literature benchmarks .

Q. How can computational models enhance understanding of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., kinases, GPCRs). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability. Use QSAR models to correlate substituent effects (e.g., hydroxylation sites) with bioactivity. Cross-reference with experimental IC₅₀ values .

Q. What are the best practices for ensuring reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats, C57BL/6 mice) and administration routes (oral vs. intravenous). Use LC-MS/MS for plasma concentration quantification, with calibration curves validated per ICH guidelines. Report pharmacokinetic parameters (Cmax, Tmax, AUC) with confidence intervals. Share raw data and analysis scripts via repositories like Zenodo .

Data Presentation and Reporting Guidelines

  • Tables : Include comparative tables for spectral data (δ values in NMR), bioassay results (IC₅₀ comparisons), and synthetic yields .
  • Figures : Use schematics for synthetic pathways, dose-response curves, and molecular docking poses .
  • Statistical Analysis : Report p-values, effect sizes, and power calculations. Use R or Python for data visualization (ggplot2, Matplotlib) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.